molecular formula C7H16N2 B7877542 (3-Methylpiperidin-3-yl)methanamine

(3-Methylpiperidin-3-yl)methanamine

Cat. No.: B7877542
M. Wt: 128.22 g/mol
InChI Key: IUYVVNRCBWSOPL-UHFFFAOYSA-N
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Description

(3-Methylpiperidin-3-yl)methanamine is an organic compound belonging to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a methyl group at the third position of the piperidine ring and a methanamine group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpiperidin-3-yl)methanamine typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 3-methylpiperidine with formaldehyde and hydrogen cyanide, followed by reduction to yield the desired product. Another approach involves the use of reductive amination, where 3-methylpiperidine is reacted with formaldehyde and ammonia under reducing conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation techniques. For instance, the hydrogenation of 3-methylpiperidine in the presence of a nickel or palladium catalyst can efficiently produce the compound. The process is typically carried out under high pressure and temperature to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (3-Methylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of metal catalysts like palladium or nickel, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or nickel catalysts.

    Substitution: Halides, alkoxides, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Amides, nitriles.

    Reduction: Amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(3-Methylpiperidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: It is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A basic six-membered heterocycle with one nitrogen atom.

    N-Methylpiperidine: Similar structure but with a methyl group attached to the nitrogen atom.

    (3-Methylpiperidin-2-yl)methanamine: A closely related compound with the methanamine group attached to the second position of the piperidine ring.

Uniqueness: (3-Methylpiperidin-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-methylpiperidin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-7(5-8)3-2-4-9-6-7/h9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYVVNRCBWSOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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